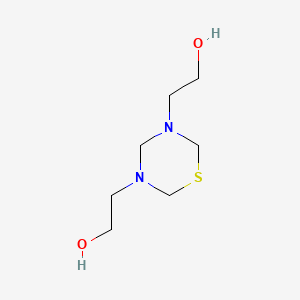

1,3,5-Thiadiazine-3,5-diethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,5-Thiadiazine-3,5-diethanol (TDDE) is a versatile organic compound with a wide range of applications in scientific research. It is a five-membered heterocyclic compound with a thiadiazine ring system and two ethanolic side chains. It is also a hydrogen sulphide scavenger optimized via specific flame photometric gas chromatography .

Synthesis Analysis

A series of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group was designed and synthesized . The structures of all the compounds were well characterized using 1H NMR, 13C NMR and high-resolution mass spectrometer, and further confirmed by the X-ray diffraction analysis .

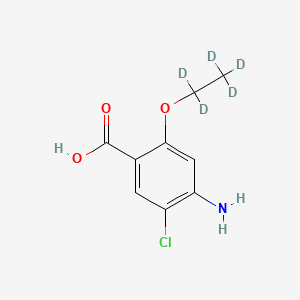

Molecular Structure Analysis

The molecular formula of this compound is C7H16N2O2S . The structural features of condensed 1,3,5-thiadiazine derivatives were studied by X-ray structural analysis .

Chemical Reactions Analysis

1,3,5-Thiadiazines have found many applications in recent years . The chemical nature of N-substituents influences the overall activity and cytotoxicity profile .

Physical And Chemical Properties Analysis

This compound is a pale yellow oil . Its molecular weight is 192.28 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A significant body of research focuses on the synthesis of thiadiazine derivatives and their antimicrobial properties. For instance, a study by Purohit et al. (2011) detailed the synthesis of fused ring systems incorporating thiadiazine structures, demonstrating significant inhibition on bacterial and fungal growth (Purohit, D. H., Dodiya, B., Ghetiya, R. M., Vekariya, P. B., & Joshi, H.). Similarly, Yan et al. (2019) designed and synthesized novel 1,3,5-thiadiazine-2-thione derivatives showing noteworthy antimicrobial effects against strains like Xanthomonas oryzae and Rhizoctonia solani, with some compounds outperforming commercial bactericides and fungicides (Yan, J., Si, W., Hu, H., Zhao, X., Chen, M., & Wang, X.).

Bioactive Evaluation and Anticancer Studies

The research also extends to bioactive evaluations and anticancer studies of thiadiazine derivatives. A series of 2-arylamino-5-aryl-1,3,4-thiadiazoles synthesized by Kumar et al. (2011) displayed potent anticancer activity against various human cancer cell lines, with some compounds exhibiting twofold selectivity in their effectiveness (Kumar, D., Vaddula, B., Chang, K.-H., & Shah, K.).

Future Directions

properties

IUPAC Name |

2-[5-(2-hydroxyethyl)-1,3,5-thiadiazinan-3-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c10-3-1-8-5-9(2-4-11)7-12-6-8/h10-11H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKFZKYDRZUJEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CSCN1CCO)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584806.png)

![5-[(2R)-piperidin-2-yl]-1,2-oxazol-3-one](/img/structure/B584818.png)